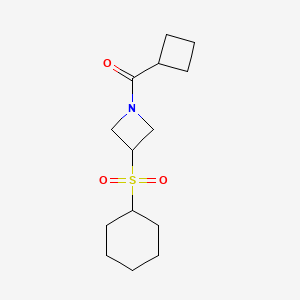

Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Description

Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a central azetidine ring (a four-membered nitrogen-containing ring) substituted with a cyclohexylsulfonyl group at the 3-position and a cyclobutylmethanone moiety at the 1-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting protein-protein interactions or enzyme active sites requiring both hydrophobic and polar recognition elements .

Properties

IUPAC Name |

cyclobutyl-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c16-14(11-5-4-6-11)15-9-13(10-15)19(17,18)12-7-2-1-3-8-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDWIYBPGYLCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, catalytic reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different functional groups, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

* Calculated based on C₁₆H₂₅NO₃S.

Key Observations

Structural Complexity vs. Bioactivity: The target compound’s azetidine ring and strained cyclobutyl group may confer unique conformational constraints compared to morpholine-linked azetidine derivatives (e.g., the TLR7-9 antagonist in ). These constraints could enhance selectivity for rigid binding pockets.

Functional Group Synergy: Sulfonyl groups in the target compound and the thiophene-cyano moiety in compound 7a both contribute to polar interactions. However, the cyclohexylsulfonyl group’s bulk may limit binding in shallow active sites compared to smaller substituents like cyano.

Therapeutic Potential: While the TLR7-9 antagonist from is explicitly designed for autoimmune diseases (e.g., lupus), the target compound’s lack of a quinoline or morpholine moiety suggests divergent biological targets. Its sulfonyl-azetidine core may align with protease or kinase inhibition, common in oncology or inflammation.

Synthetic Challenges :

- The synthesis of azetidine derivatives often requires specialized reagents (e.g., triethylamine, sulfur in dioxane for thiophene analogs ). The cyclohexylsulfonyl group in the target compound likely necessitates sulfonation or oxidation steps, adding complexity compared to morpholine or pyrazole-based analogs.

Biological Activity

Cyclobutyl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a cyclobutyl group linked to an azetidine derivative with a cyclohexylsulfonyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cellular pathways. Research indicates that compounds with similar structures often act as inhibitors in various signaling pathways, including those involved in inflammation and cancer progression.

In Vitro Studies

In vitro studies have demonstrated that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against leukemia cells, indicating potent anti-cancer properties . The sulfonamide group is known to enhance solubility and bioavailability, which may contribute to the observed effects.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. In one study, administration of the compound resulted in a marked reduction in tumor size in xenograft models, suggesting potential as an anti-tumor agent .

Case Studies

-

Case Study 1: Anti-Cancer Activity

- Objective : Evaluate the anti-cancer properties of this compound.

- Methods : Administered to mice bearing tumors.

- Results : Significant reduction in tumor growth compared to control groups.

- : Promising candidate for further development as an anti-cancer drug.

-

Case Study 2: Inflammatory Response Modulation

- Objective : Assess the effects on inflammatory markers.

- Methods : Treated macrophages with the compound and measured cytokine levels.

- Results : Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha).

- : Potential use in treating inflammatory diseases.

Table 1: Biological Activity Summary

Q & A

Q. Notes

- Methodological rigor emphasized in answers, with references to peer-reviewed data (e.g., PDB, PubChem).

- Advanced questions integrate multi-disciplinary approaches (synthesis, crystallography, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.